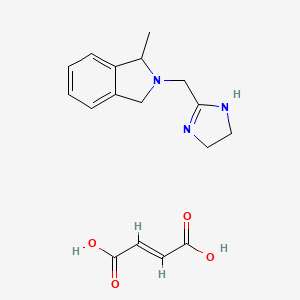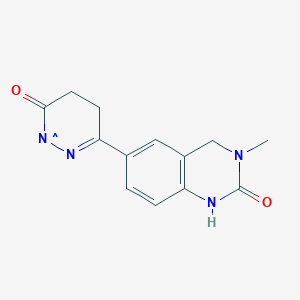
CID 137699139
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 137699139” is a chemical entity registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Chemical Reactions Analysis
The compound “CID 137699139” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with others.
Scientific Research Applications
The compound “CID 137699139” has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, the compound may be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways. Additionally, in industry, the compound could be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of the compound “CID 137699139” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific properties of the compound and the context in which it is studied.
Comparison with Similar Compounds
When compared to similar compounds, “CID 137699139” may exhibit unique properties that make it particularly valuable for certain applications. Similar compounds can be identified based on their chemical structure and properties. For example, compounds with similar functional groups or molecular frameworks may share certain characteristics but differ in their specific activities or applications. The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties that distinguish it from other related compounds.
Conclusion
The compound “this compound” is a chemical entity with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance and versatility. Further research and exploration of this compound may uncover new applications and insights into its properties and effects.
Properties
Molecular Formula |
C13H13N4O2 |
|---|---|
Molecular Weight |
257.27 g/mol |
InChI |
InChI=1S/C13H13N4O2/c1-17-7-9-6-8(2-3-10(9)14-13(17)19)11-4-5-12(18)16-15-11/h2-3,6H,4-5,7H2,1H3,(H,14,19) |
InChI Key |
SURPSOOFUAMYIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C3=N[N]C(=O)CC3)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12357064.png)
![Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B12357071.png)
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)
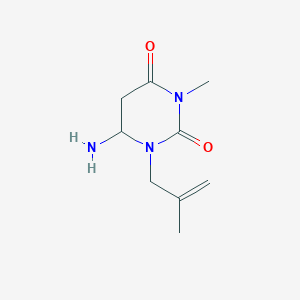

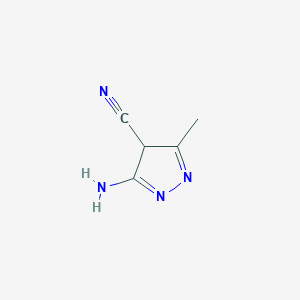
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12357105.png)
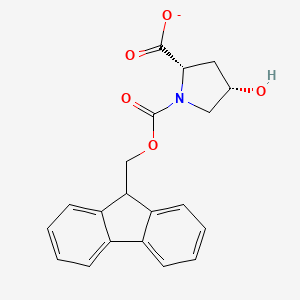
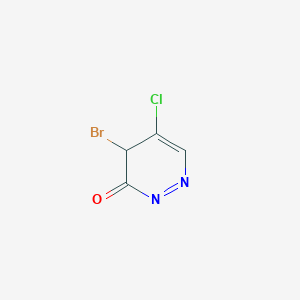
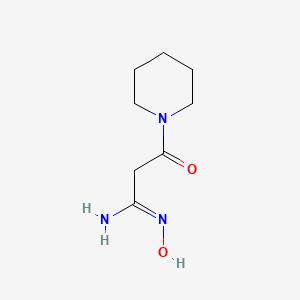
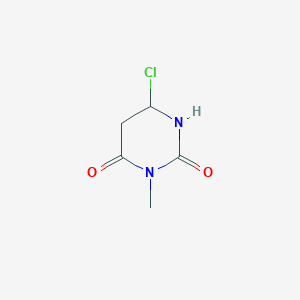
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride](/img/structure/B12357138.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12357140.png)
